4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one
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Overview
Description
4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one is a chemical compound belonging to the pyridazinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazine with 3-methoxypropylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-80°C. The reaction mixture is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a dihydropyridazinone derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyridazinone derivatives.
Substitution: Formation of substituted pyridazinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives can interact with enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloropyridazin-3(2H)-one: Lacks the 3-methoxypropyl group, which may affect its biological activity.
2-(3-Methoxypropyl)pyridazin-3(2H)-one: Lacks the chlorine atoms, which may influence its reactivity and interactions.
Uniqueness
4,5-Dichloro-2-(3-methoxypropyl)pyridazin-3(2H)-one is unique due to the presence of both chlorine atoms and the 3-methoxypropyl group. These functional groups can significantly influence its chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C8H10Cl2N2O2 |
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Molecular Weight |
237.08 g/mol |
IUPAC Name |
4,5-dichloro-2-(3-methoxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H10Cl2N2O2/c1-14-4-2-3-12-8(13)7(10)6(9)5-11-12/h5H,2-4H2,1H3 |
InChI Key |
HQMWNIXGLXREBI-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C(=O)C(=C(C=N1)Cl)Cl |
Origin of Product |
United States |
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